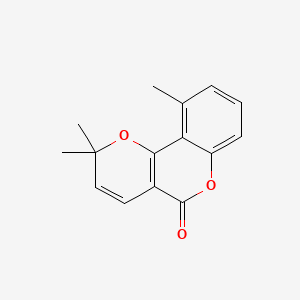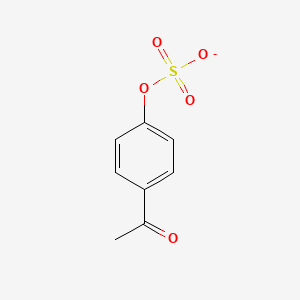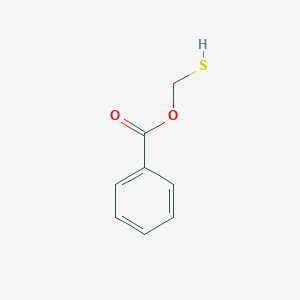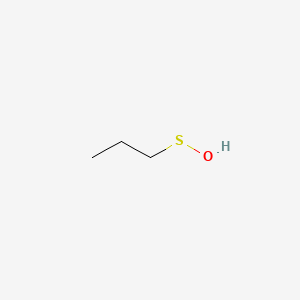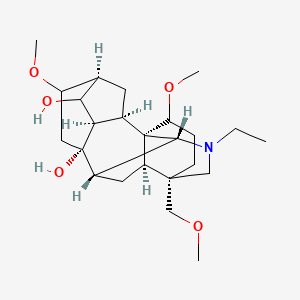
7-Oxolithocholate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-oxolithocholate is a bile acid anion that is the conjugate base of 7-oxolithocholic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 7-oxolithocholic acid.
Aplicaciones Científicas De Investigación
Hepatic Reduction and Bile Acid Metabolism
7-Oxolithocholic acid (7-oxoLCA), formed by gut micro-organisms, is reduced in the human liver primarily to chenodeoxycholic acid (CDCA) and, to a lesser extent, ursodeoxycholic acid (UDCA). This reduction is mediated by the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which efficiently converts 7-oxoLCA into CDCA and UDCA. This process is integral to hepatic glucocorticoid activation and bile acid metabolism, revealing a link between these two important physiological pathways (Odermatt et al., 2011).
Comparative Metabolism in Liver
In a study comparing the metabolism of 7-oxolithocholic acid and 7-oxodeoxycholic acid in isolated perfused rat livers, it was observed that 7-oxolithocholic acid was more susceptible to reduction and predominantly reduced to 7 beta-hydroxy rather than to 7 alpha-hydroxy metabolites. This research demonstrates species-specific differences in the metabolism of bile acids, which is crucial for understanding liver function and bile acid-related disorders (Kitayama et al., 1985).
Implications in Glucocorticoid Activation
The research also highlights the role of 11β-HSD1 in the oxidoreduction of 7-oxoLCA. Impaired oxidoreduction by 11β-HSD1 leads to the accumulation of 7-oxoLCA, suggesting its potential as a biomarker for assessing 11β-HSD1 activity in vivo. This insight is significant for understanding metabolic diseases and the therapeutic targeting of 11β-HSD1 (Penno et al., 2013).
Enzymatic Mutation and Catalytic Efficiency
A study on Brucella melitensis 7α-hydroxysteroid dehydrogenase, which catalyzes the oxidation of chenodeoxycholic acid to 7-oxolithocholic acid, revealed that the I258M mutation significantly enhances the enzyme's catalytic efficiency, cofactor affinity, and thermostability. This finding is pivotal for improving the production and stability of enzymes involved in bile acid metabolism (Liu et al., 2021).
Propiedades
Fórmula molecular |
C24H37O4- |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15+,16-,17-,18+,19+,22+,23+,24-/m1/s1 |
Clave InChI |
DXOCDBGWDZAYRQ-AURDAFMXSA-M |
SMILES isomérico |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
SMILES canónico |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



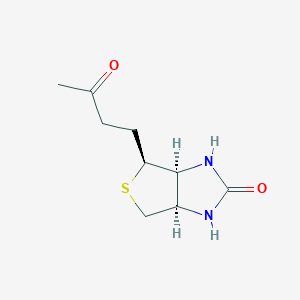
![methyl 8-{[beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosamyl]oxy}nonanoate](/img/structure/B1259068.png)
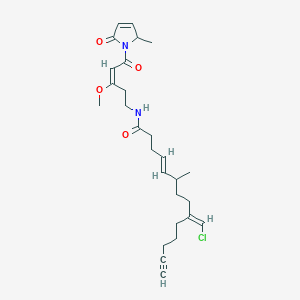
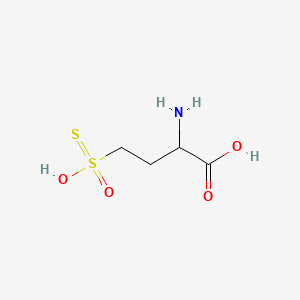
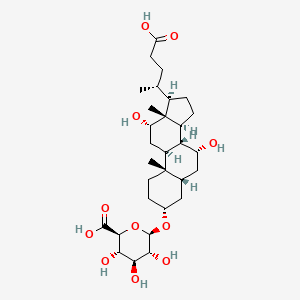
![(2,4-Dimethylpyridin-3-yl)-[4-methyl-4-[3-methyl-4-[1-[4-(trifluoromethyl)phenyl]ethyl]piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B1259076.png)
